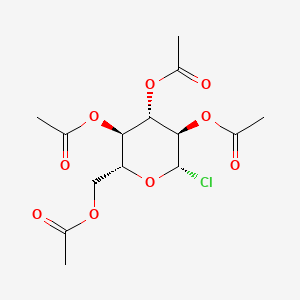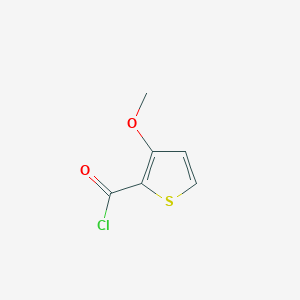
乙酰氯-β-D-葡萄糖
描述
Acetochloro-beta-D-glucose is a chemical compound with the molecular formula C14H19ClO9. It is a derivative of glucose where the hydroxyl groups are acetylated, and one of the hydroxyl groups is substituted with a chlorine atom. This compound is often used in organic synthesis and biochemical research due to its unique properties and reactivity.
科学研究应用
Acetochloro-beta-D-glucose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in carbohydrate chemistry.
Biology: It serves as a probe to study enzyme mechanisms and carbohydrate metabolism.
Medicine: It is used in the development of pharmaceuticals and as a model compound in drug design.
Industry: It is utilized in the production of biodegradable polymers and as a precursor for various chemical products
作用机制
Target of Action
Acetochloro-beta-D-glucose, also known as (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-chlorotetrahydro-2H-pyran-3,4,5-triyl triacetate, is a complex compound that targets specific biochemical processes in the body. Its primary targets are likely to be enzymes involved in glucose metabolism, such as glucokinase . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and the maintenance of glucose homeostasis . It also appears to have an impact on pancreatic beta cells, which are critical in the body’s insulin response .
Mode of Action
It is known that similar compounds, such as acetochlor, inhibit the elongase and geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, which are part of the gibberellin pathway . This inhibition disrupts normal cellular function, leading to changes in the cell’s metabolic processes .
Biochemical Pathways
Acetochloro-beta-D-glucose likely affects several biochemical pathways. One of these is the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . The TCA cycle is designed to extract reducing power during the catabolism of acetyl-CoA, producing high energy triphosphate nucleotides . Disruption of this cycle could lead to significant changes in cellular energy production and overall metabolism.
Pharmacokinetics
Similar compounds have been shown to have dose-proportional pharmacokinetics, with no apparent accumulation in the body . These compounds also demonstrate dose-dependent lowering of blood glucose levels .
Action Environment
The action, efficacy, and stability of Acetochloro-beta-D-glucose are likely influenced by various environmental factors. Moreover, its action against certain weeds is limited, suggesting that its efficacy may be influenced by specific environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions
Acetochloro-beta-D-glucose can be synthesized through the acetylation of glucose followed by chlorination. One common method involves the reaction of glucose with acetic anhydride in the presence of a catalyst such as sulfuric acid to form tetraacetylglucose. This intermediate is then treated with thionyl chloride to introduce the chlorine atom, resulting in the formation of acetochloro-beta-D-glucose .
Industrial Production Methods
Industrial production of acetochloro-beta-D-glucose typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
Acetochloro-beta-D-glucose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield free hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the acetyl groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include various substituted glucose derivatives.
Hydrolysis: Products include deacetylated glucose.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
相似化合物的比较
Similar Compounds
Acetobromoglucose: Similar in structure but with a bromine atom instead of chlorine.
Tetraacetylglucose: Lacks the halogen substitution.
Chlorodeoxyglucose: Similar but with fewer acetyl groups.
Uniqueness
Acetochloro-beta-D-glucose is unique due to the presence of both acetyl and chlorine substituents, which confer distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and biochemical research, offering versatility in various applications .
属性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWPSIUIJNAJDV-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449861 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4451-36-9 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4451-36-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















